2,4-Dihydroxybenzophenone-13C6
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Overview
Description
2,4-Dihydroxybenzophenone-13C6: is a stable isotope-labeled compound, specifically a 13C- and deuterium-labeled version of 2,4-Dihydroxybenzophenone. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzophenone-13C6 can be synthesized through the condensation of benzanilide with resorcinol in the presence of zinc chloride and phosphorous oxychloride at 130–140°C for 1 hour . This method yields the desired compound with a moderate yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of isotope-labeled precursors and standard organic synthesis techniques to incorporate the 13C and deuterium labels into the benzophenone structure .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxybenzophenone-13C6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives of benzophenone
Scientific Research Applications
2,4-Dihydroxybenzophenone-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic flux analysis and isotope labeling studies.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of ultraviolet absorbers and stabilizers for polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxybenzophenone-13C6 involves its ability to absorb ultraviolet light, thereby protecting materials and biological systems from UV-induced damage. The compound achieves this by forming hydrogen bonds between the carbonyl group and the hydroxyl groups, which absorb UV radiation and dissipate the energy as heat . Additionally, it can act as an activator of certain enzymes, such as WalKR TCS, by targeting specific molecular pathways .
Comparison with Similar Compounds
- 2,4-Dihydroxybenzophenone
- 4,4’-Dihydroxybenzophenone
- 2,2’,4,4’-Tetrahydroxybenzophenone
Comparison: 2,4-Dihydroxybenzophenone-13C6 is unique due to its isotope labeling, which allows for precise tracking and analysis in scientific studies. Unlike its non-labeled counterparts, this compound provides enhanced sensitivity and specificity in analytical techniques, making it invaluable for research applications .
Properties
Molecular Formula |
C13H10O3 |
---|---|
Molecular Weight |
220.17 g/mol |
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienyl-(2,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H/i1+1,2+1,3+1,4+1,5+1,9+1 |
InChI Key |
ZXDDPOHVAMWLBH-YPRXCQIKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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